

Hdac6-IN-48: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: *Hdac6-IN-48*

Cat. No.: *B15579937*

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Introduction

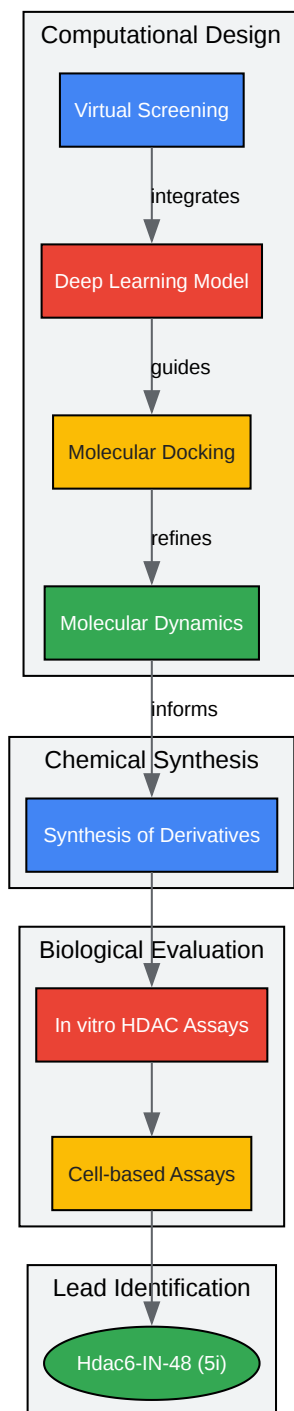
Hdac6-IN-48, also identified as compound 5i in its discovery publication, is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its development was guided by a combination of virtual screening and rational drug design, aiming to create a novel therapeutic agent with high selectivity for HDAC6 over other HDAC isoforms.[1][2] This selectivity is a key attribute, as it is hypothesized to reduce the toxic side effects associated with broader pan-HDAC inhibitors.[1][2] Preclinical studies have demonstrated that **Hdac6-IN-48** exhibits significant anti-proliferative activity in cancer cell lines, induces cell cycle arrest, and modulates the acetylation of the key HDAC6 substrate, α -tubulin.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical data associated with **Hdac6-IN-48**.

Discovery and Design

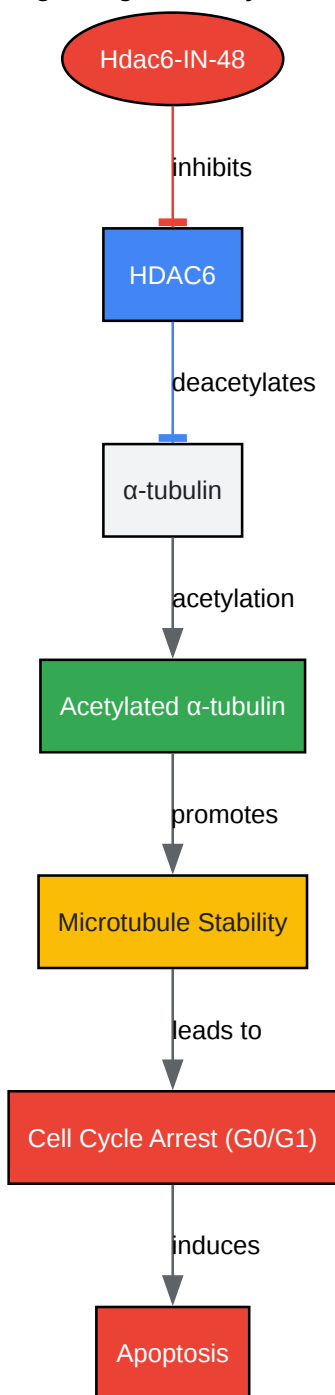
The discovery of **Hdac6-IN-48** was a result of a rational drug design strategy that integrated a deep learning model, molecular docking, and molecular dynamics simulations.[1][2] This virtual screening process was employed to identify novel chemical scaffolds that could selectively bind to the active site of HDAC6. The design focused on derivatives featuring a 5-phenyl-1H-indole fragment as a "cap" group, which interacts with the surface of the enzyme's active site.[1][2] This computational approach facilitated the identification of promising molecular skeletons, leading to the synthesis and subsequent biological evaluation of a series of compounds, from

which **Hdac6-IN-48** (5i) emerged as a lead candidate due to its potent and selective inhibitory activity.^{[1][2]}

Workflow for the Discovery of Hdac6-IN-48



Proposed Signaling Pathway of Hdac6-IN-48

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References

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- 2. Discovery of Potent Selective HDAC6 Inhibitors with 5-Phenyl-1 H-indole Fragment: Virtual Screening, Rational Design, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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